Cas no 56-41-7 (L-Alanine)

L-アラニンは非必須アミノ酸の一種で、化学式C₃H₇NO₂で表される。生体内ではグルコース代謝やタンパク質合成に重要な役割を果たし、特にエネルギー産生に関与する。高い水溶性と安定性を有し、pH範囲が広い条件下でも機能を維持できる。食品添加物や医薬品中間体として利用され、スポーツ栄養学では筋肉疲労軽減効果が注目されている。工業的には微生物発酵法で高純度(99%以上)に製造可能であり、生体適合性に優れるため化粧品原料としても応用される。結晶性が良好で保管・輸送時の品質劣化が少ないのが特長である。

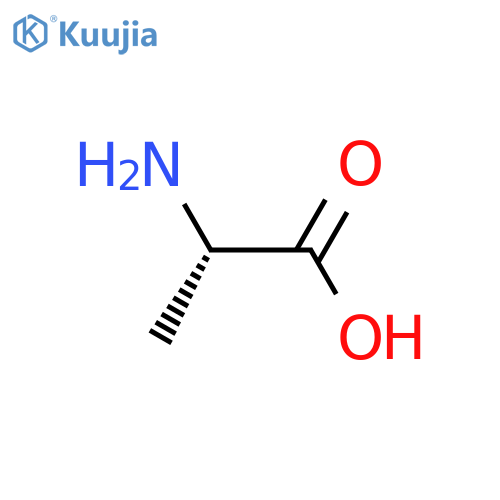

L-Alanine structure

L-Alanine 化学的及び物理的性質

名前と識別子

-

- L-Alanine

- L-alanine-12C3

- 2-Aminopropanoic Acid

- H-Ala-OH~L-2-Aminopropionic acid

- Ala

- 2-Amino-Propionic Acid

- 2-(4-bromophenyl)-1-phenyl-

- 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole

- (S)-2-Aminopropanoic acid

- (S)-2-Aminopropionic acid

- ALANINE, L-(P)

- ALANINE, L-(RG)

- H-Ala-OH

- L-ALANINE BIOTECH

- L-alpha-Alanine

- PARAGOS 530601

- Alanin

- ALANINE

- Fmoc-L-Ala-OH

- H-L-ALA-OH

- L-2-AMinopropionic acid

- L-ALA

- L-alamine

- L-ARANINE

- Ritalanine

- L-2-Aminopropanoic acid

- (S)-Alanine

- (2S)-2-Aminopropanoic acid

- L-(+)-Alanine

- 2-Aminopropionic acid

- alpha-Alanine

- L-alpha-Aminopropionic acid

- alpha-Aminopropionic acid

- L-2-Aminopropionsaeure

- Alaninum [Latin]

- L-S-Aminopropionic acid

- (S)-(+)-Alanine

- (L)-Alanine

- Alanine (VAN)

- (S)-2-Aminopropionsaeure

- Poly-L-alanine

- L-Alanin

- 2-Aminopropanoic acid, L-

- (S)-alpha-Aminopropionsaeure

- Alanine [USAN:INN]

- CultureSure® L-Alanine, Animal-derived-free

- L-Alanine,99%

- A

- (R)-2-aminopropanoic acid

- D-alpha-alanine

- (2R)-2-aminopropanoic acid

- D-Alanine

- D-Alanin

- alanina

- (R)-alanine

- heptadeuteroalanine

- DAL

- D-2-Aminopropionic acid

- D-alpha-aminopropionic acid

- D-Ala

- F4F207FF-8FF8-4789-99A1-147AE0A36673

- HY-N0229

- 25191-17-7

- a-Aminopropionic acid

- LYSINE ACETATE IMPURITY C [EP IMPURITY]

- L-2-Aminopropanoate

- [14C]-alanine

- Propanoic acid, 2-amino-, (S)

- alpha-Aminopropanoate

- L-ALANINE [FCC]

- DB00160

- L-Ala-2

- L-a-Aminopropionic acid

- (S)-2-amino-Propanoate

- DTXCID001012092

- L-.alpha.-Alanine

- L-2-Aminopropionate

- 26336-61-8

- L-Alanine, certified reference material, TraceCERT(R)

- A0179

- SR-01000597687-3

- HSDB 1801

- EC 200-273-8

- AKOS015840030

- Z756424912

- NS00100192

- Non-animal origin pound notEP, JP, USP pound>>for cell culture pound not98.5 to 101.0%

- Q218642

- Racemic alanine

- alpha-Aminopropionate

- BDBM50000099

- NSC-206315

- 2-Ammoniopropanoic acid

- VALINE IMPURITY A [EP IMPURITY]

- ALANINE [MI]

- UNII-OF5P57N2ZX

- L-Alanine (JP18)

- L-Alanine, >=99%

- EN300-52621

- D84362

- ALANINE [USP MONOGRAPH]

- L-Alanine, Pharmaceutical Secondary Standard; Certified Reference Material

- AKOS010367904

- NSC 206315

- L-a-Aminopropionate

- ALANINE [VANDF]

- ALANINE (USP MONOGRAPH)

- L-ALANINE [JAN]

- bmse000994

- ALANINE [USAN]

- CCG-266017

- L-Alanine, purum, >=98.0% (NT)

- DB-029940

- C00041

- AC-014

- CHEBI:16977

- [14C]alanine

- L-CH3CH(NH2)COOH

- ALANINE, L-

- L-Alanine, 99%, natural, FG

- L-Alanine, >=98% (TLC)

- [3H]alanine

- L-Alanine,(S)

- bmse000028

- D00012

- starbld0003382

- 6898-94-8

- SBI-0633494.0002

- J-015860

- L-Alanine, United States Pharmacopeia (USP) Reference Standard

- ALANINE [EP MONOGRAPH]

- .alpha.-Alanine

- Alanine (L-Alanine)

- L-Alanine, labeled with tritium

- F0001-2354

- 2-Ammoniopropanoate

- Alaninum (Latin)

- AC-24031

- 3h-l-alanine

- ALANINE [WHO-DD]

- Alanine, L- (7CI,8CI)

- ALANINE [HSDB]

- Tocris-0205

- Q-201274

- Alanine, L isomer

- L-aAlanine

- SERINE IMPURITY A (EP IMPURITY)

- L-.alpha.-Aminopropionic acid

- BRD-K25125382-001-02-5

- NCGC00024494-01

- Alanine (USP)

- ALANINE [II]

- L-Alanine, labeled with carbon-14

- l alanine

- Alanina [DCIT,Spanish]

- VALINE IMPURITY A (EP IMPURITY)

- CS-W020002

- L-Alanine Powder

- Propanoic acid, 2-amino-, (S)-

- Alanine, European Pharmacopoeia (EP) Reference Standard

- ALA-OH

- GTPL4543

- L-&alpha-alanine

- L-Isomer alanine

- L-Alanine, BioUltra, >=99.5% (NT)

- EINECS 200-273-8

- ALANINE (II)

- DB-179149

- [3H]-alanine

- Alaninum

- OF5P57N2ZX

- GTPL4542

- (S)-2-Aminopropanoate

- L-Alanine, from non-animal source, meets EP, USP testing specifications, suitable for cell culture, >=98.5%

- ALANINE (EP MONOGRAPH)

- SR-01000597687

- a-Alanine

- GTPL720

- L-alpha-Aminopropionate

- L-Alanine, SAJ special grade, >=99.0%

- (C14)L-Alanine

- a-Aminopropionate

- STR01663

- DTXSID20873899

- 115967-49-2

- alpha-Aminopropanoic acid

- 77160-91-9

- Alanine, L-isomer

- CHEMBL279597

- L-ALANINE [USP-RS]

- BP-13281

- 56-41-7

- 14C-L-Alanine

- s5631

- L-a-Alanine

- L-Alanine (9CI)

- (S)-2-amino-Propanoic acid

- L-Alanine, >=99.0% (NT)

- LYSINE ACETATE IMPURITY C (EP IMPURITY)

- 130380-93-7

- .alpha.-Aminopropionic acid

- SERINE IMPURITY A [EP IMPURITY]

- ALANINE [INN]

- MFCD00064410

-

- MDL: MFCD00064410

- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1

- InChIKey: QNAYBMKLOCPYGJ-REOHCLBHSA-N

- ほほえんだ: O([H])C([C@]([H])(C([H])([H])[H])N([H])[H])=O

- BRN: 1720248

計算された属性

- せいみつぶんしりょう: 89.047678g/mol

- ひょうめんでんか: 0

- XLogP3: -3

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 89.047678g/mol

- 単一同位体質量: 89.047678g/mol

- 水素結合トポロジー分子極性表面積: 63.3Ų

- 重原子数: 6

- 複雑さ: 61.8

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- ぶんしりょう: 89.09

じっけんとくせい

- におい: Odorless

- Dissociation Constants: pKa1 = 2.34 /carboxylic acid/; pKa2 = 9.69 /primary amine/

- Taste: Sweet taste

- 色と性状: 無色直交結晶又は結晶粉末

- 密度みつど: 1,432 g/cm3

- ゆうかいてん: 314.5 °C (dec.) (lit.)

- ふってん: 212.9 °C at 760 mmHg

- フラッシュポイント: 82.6 °C

- 屈折率: 1.4650 (estimate)

- PH値: 5.5-6.5 (100g/l, H2O, 20℃)

- ようかいど: H2O: 100 mg/mL

- すいようせい: 166.5 g/L (25 ºC)

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 63.32000

- LogP: 0.11850

- におい: Odorless

- マーカー: 204

- FEMA: 3818

- 酸性度係数(pKa): 2.34(at 25℃)

- ひせんこうど: 14.5 º (c=10,6N HCl,dry sub.)

- 光学活性: [α]20/D +13.5 to +15.5°, c = 10 in 6 M HCl

- じょうきあつ: 1.05X10-7 mm Hg at 25 °C (est)

- ようかいせい: 水、エタノールに可溶、エーテル、アセトンに不溶

L-Alanine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- 福カードFコード:10

- RTECS番号:AY2990000

-

危険物標識:

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- TSCA:Yes

L-Alanine 税関データ

- 税関コード:29224995

- 税関データ:

中国税関コード:

2930901000

L-Alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003159-25g |

L-Alanine |

56-41-7 | 99% | 25g |

¥30 | 2023-07-11 | |

| Chemenu | CM119313-1000g |

L-Alanine |

56-41-7 | 97% | 1000g |

$153 | 2023-01-06 | |

| Ambeed | A318333-5g |

H-Ala-OH |

56-41-7 | 98% | 5g |

$9.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396825C-1kg |

L-Alanine, |

56-41-7 | 1kg |

¥4851.00 | 2023-09-05 | ||

| Life Chemicals | F0001-2354-1g |

L-Alanine |

56-41-7 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| abcr | AB112648-500 g |

L-Alanine, 99%; . |

56-41-7 | 99% | 500g |

€153.50 | 2021-09-17 | |

| Enamine | EN300-52621-0.25g |

(2S)-2-aminopropanoic acid |

56-41-7 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-52621-10.0g |

(2S)-2-aminopropanoic acid |

56-41-7 | 95% | 10g |

$27.0 | 2023-05-03 | |

| Enamine | EN300-52621-50.0g |

(2S)-2-aminopropanoic acid |

56-41-7 | 95% | 50g |

$45.0 | 2023-05-03 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05130-25G |

L-Alanine |

56-41-7 | ≥99.0% (NT) | 25G |

¥323.08 | 2022-02-23 |

L-Alanine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-41-7)L-Alanine

注文番号:LE6423

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:56-41-7)L-Alanine

注文番号:JH228

在庫ステータス:in Stock

はかる:25kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:56-41-7)L-Alanine

注文番号:sfd9914

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-41-7)L-丙氨酸

注文番号:LE26820184

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:58

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-41-7)L-Alanine

注文番号:LE18662

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

L-Alanine 関連文献

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

推奨される供給者

Amadis Chemical Company Limited

(CAS:56-41-7)CultureSure® L-Alanine, Animal-derived-free

清らかである:99%

はかる:2.5kg

価格 ($):237.0

atkchemica

(CAS:56-41-7)CultureSure® L-Alanine, Animal-derived-free

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ